(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide
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Overview
Description
(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is a chiral compound with a unique structure that includes a tetrahydrofuran ring and an isobutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide typically involves the reaction of (S)-2-oxotetrahydrofuran-3-ylamine with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: This compound shares the tetrahydrofuran ring but has a different substituent group.
2-Oxotetrahydrofuran-3-yl Methacrylate: Another compound with a tetrahydrofuran ring, used in polymer chemistry.
Uniqueness: (S)-N-(2-Oxotetrahydrofuran-3-yl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral studies.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-methyl-N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(10)9-6-3-4-12-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
KTSZGGZLQYIIEC-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CC(C)C(=O)NC1CCOC1=O |
Origin of Product |
United States |
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